5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties This particular compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a sulfonamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The fluorination of the thiophene ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide . Finally, the sulfonamide group is introduced by reacting the fluorinated thiophene derivative with sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The phenylethyl group may contribute to the compound’s binding affinity to certain receptors . Overall, the compound’s effects are mediated through its interactions with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-thiophenesulfonamide: Lacks the phenylethyl group, resulting in different biological activity.
N-(1-Phenylethyl)thiophene-2-sulfonamide: Lacks the fluorine atom, affecting its lipophilicity and membrane penetration.
Thiophene-2-sulfonamide: Lacks both the fluorine and phenylethyl groups, leading to distinct chemical and biological properties.
Uniqueness
5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide is unique due to the combination of its fluorine atom, phenylethyl group, and sulfonamide group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other thiophene derivatives .
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-9(10-5-3-2-4-6-10)14-18(15,16)12-8-7-11(13)17-12/h2-9,14H,1H3 |
InChI Key |
RQKJANBQIKLJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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